molecular formula C13H16INO2 B14758248 2-Amino-5-iodobenzoic acid hex-3-enyl ester

2-Amino-5-iodobenzoic acid hex-3-enyl ester

Katalognummer: B14758248
Molekulargewicht: 345.18 g/mol
InChI-Schlüssel: KJYGJPOLIBEYPT-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-iodobenzoic acid hex-3-enyl ester is a chemical compound with the molecular formula C13H16INO2. It is derived from 2-Amino-5-iodobenzoic acid, a compound known for its applications in various fields such as pharmaceuticals and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodobenzoic acid hex-3-enyl ester typically involves the esterification of 2-Amino-5-iodobenzoic acid with hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-iodobenzoic acid hex-3-enyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Amino-5-iodobenzoic acid hex-3-enyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-iodobenzoic acid hex-3-enyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-Amino-5-iodobenzoic acid, which can then interact with enzymes and receptors. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-iodobenzoic acid: The parent compound, known for its applications in pharmaceuticals and industrial chemistry.

    2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of iodine.

Uniqueness

2-Amino-5-iodobenzoic acid hex-3-enyl ester is unique due to the presence of both the ester group and the iodine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H16INO2

Molekulargewicht

345.18 g/mol

IUPAC-Name

[(E)-hex-3-enyl] 2-amino-5-iodobenzoate

InChI

InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3/b4-3+

InChI-Schlüssel

KJYGJPOLIBEYPT-ONEGZZNKSA-N

Isomerische SMILES

CC/C=C/CCOC(=O)C1=C(C=CC(=C1)I)N

Kanonische SMILES

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.